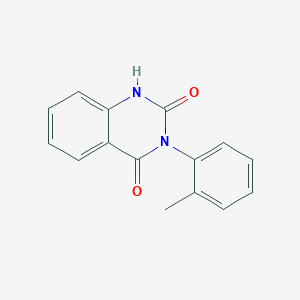

3-(2-甲基苯基)-1H-喹唑啉-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(2-methylphenyl)-1H-quinazoline-2,4-dione” is a synthetic compound . It is an analogue of methaqualone, a synthetic sedative best known for its medical and recreational popularity in the 1970s . Methaqualone is also known by various names such as Quaaludes, Ludes, Mandrax, and Sopor .

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions . For instance, the synthesis of related compounds like 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides has been reported .科学研究应用

除草剂开发

- 合成和除草剂评估:已合成含三酮的新型喹唑啉-2,4-二酮衍生物,并评估了它们的除草剂活性。一些衍生物对阔叶杂草和单子叶杂草表现出更好或优异的除草剂活性,表明在农业领域具有杂草控制潜力 (Wang et al., 2014)。

绿色化学和可持续合成

- L-脯氨酸催化的合成:在以水为溶剂的复杂杂环邻苯醌合成中展示了一种绿色化学方法。这种方法突出了环境效益,如反应时间短、产率高和简单 (Rajesh et al., 2011)。

- CO2 固定:将 CO2 化学固定到 2-氨基苯腈以合成喹唑啉-2,4(1H,3H)-二酮提供了一种绿色且可持续的方法,有助于利用二氧化碳和环境可持续性 (Vessally et al., 2017)。

新型合成方法

- 离子液体催化:研究表明,使用离子液体作为双溶剂催化剂,从 CO2 中高效合成喹唑啉-2,4(1H,3H)-二酮,展示了离子液体在促进环保合成方法中的多功能性和效率 (Lu et al., 2014)。

- 使用氧化铈纳米颗粒的催化合成:展示了一种绿色化学方案,用于合成喹唑啉-2,4-二酮衍生物,利用水作为溶剂,氧化铈纳米颗粒作为催化剂。这种方法具有产率高、反应时间短和催化剂可重复使用等优点 (Gharib et al., 2013)。

作用机制

Target of Action

Similar compounds such as oxadiazolones have been found to target several cysteine and serine hydrolases . Another compound, tolfenamic acid, which contains a similar 2-methylphenyl group, has been reported to target VEGFR-2 tyrosine kinase .

Mode of Action

For instance, oxadiazolones have a polypharmacological mode of action, where FabH, FphC, and AdhE play a central role . Tolfenamic acid derivatives have been shown to bind to VEGFR-2 tyrosine kinase .

Biochemical Pathways

For example, oxadiazolones have been shown to have high antibacterial potency against multidrug-resistant Staphylococcus aureus . Tolfenamic acid derivatives have been shown to inhibit cell growth by targeting the Wnt-β-catenin signaling pathway .

Pharmacokinetics

For instance, BMS-986142, a reversible BTK inhibitor, was found to have a half-life ranging from 7 to 11 hours, suggesting once-daily dosing .

Result of Action

For example, oxadiazolones have shown high antibacterial potency . Tolfenamic acid derivatives have demonstrated strong anticancer efficacy .

生化分析

Biochemical Properties

Based on its structural similarities to other quinazoline derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular structure of the compound and the biomolecules it interacts with .

Cellular Effects

It could potentially influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the compound’s interactions with these cellular components .

Molecular Mechanism

It could potentially exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and inducing changes in gene expression . The specific mechanisms would depend on the nature of the compound’s interactions with these biomolecules .

Temporal Effects in Laboratory Settings

It could potentially exhibit changes in its effects over time, including changes in its stability, degradation, and long-term effects on cellular function . These effects would depend on the specific experimental conditions and the nature of the compound .

Dosage Effects in Animal Models

It could potentially exhibit dose-dependent effects, including threshold effects and toxic or adverse effects at high doses . The specific effects would depend on the dosage and the specific animal model used .

Metabolic Pathways

It could potentially interact with various enzymes and cofactors and influence metabolic flux or metabolite levels . The specific pathways would depend on the nature of the compound and the specific metabolic context .

Transport and Distribution

It could potentially interact with various transporters or binding proteins and influence its localization or accumulation . The specific transport and distribution patterns would depend on the nature of the compound and the specific cellular context .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications . The specific localization patterns would depend on the nature of the compound and the specific cellular context .

属性

IUPAC Name |

3-(2-methylphenyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFQTRMCHISKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)

![2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride](/img/structure/B2757497.png)

![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)

![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)

![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)